molecular formula C11H18O B14291398 1,3-Cyclopentadiene, 5-methoxy-1,2,3,4,5-pentamethyl- CAS No. 114564-19-1

1,3-Cyclopentadiene, 5-methoxy-1,2,3,4,5-pentamethyl-

Cat. No.: B14291398
CAS No.: 114564-19-1
M. Wt: 166.26 g/mol
InChI Key: GDWISHYGNZOYRJ-UHFFFAOYSA-N
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Description

1,3-Cyclopentadiene, 5-methoxy-1,2,3,4,5-pentamethyl- is an organic compound with a unique structure characterized by a cyclopentadiene ring substituted with five methyl groups and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Cyclopentadiene, 5-methoxy-1,2,3,4,5-pentamethyl- typically involves the alkylation of cyclopentadiene derivatives. One common method is the reaction of 1,2,3,4,5-pentamethylcyclopentadiene with methoxy reagents under controlled conditions. The reaction is often carried out in the presence of a strong base, such as sodium hydride, to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclopentadiene, 5-methoxy-1,2,3,4,5-pentamethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentadiene derivatives.

Scientific Research Applications

1,3-Cyclopentadiene, 5-methoxy-1,2,3,4,5-pentamethyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in organometallic chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1,3-Cyclopentadiene, 5-methoxy-1,2,3,4,5-pentamethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in organometallic complexes, thereby influencing the reactivity and stability of these complexes. Additionally, its methoxy group can participate in hydrogen bonding and other non-covalent interactions, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,5-Pentamethylcyclopentadiene: Similar structure but lacks the methoxy group.

    1,3-Cyclopentadiene, 1,2,3,4,5-pentamethyl-: Similar structure but lacks the methoxy group.

Uniqueness

1,3-Cyclopentadiene, 5-methoxy-1,2,3,4,5-pentamethyl- is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties

Properties

CAS No.

114564-19-1

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

5-methoxy-1,2,3,4,5-pentamethylcyclopenta-1,3-diene

InChI

InChI=1S/C11H18O/c1-7-8(2)10(4)11(5,12-6)9(7)3/h1-6H3

InChI Key

GDWISHYGNZOYRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C1C)C)(C)OC)C

Origin of Product

United States

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